Ensifentrine

概要

準備方法

RPL-554の合成には、pH中性の商業的にスケーラブルな吸入懸濁液製剤の調製が含まれます。RPL-554の具体的な合成経路および反応条件は、機密情報であり、公表されていません。 この化合物は、吸入投与時に安定性と有効性を確保する方法で調製されていることが知られています .

化学反応の分析

RPL-554は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物の酸素の付加または水素の除去を含みます。酸化反応で一般的に使用される試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: この反応は、化合物の水素の付加または酸素の除去を含みます。還元反応で一般的に使用される試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、RPL-554の酸化は、さまざまな酸化誘導体の生成をもたらす可能性があり、還元は還元誘導体の生成をもたらす可能性があります。

科学的研究の応用

Clinical Applications

1. Chronic Obstructive Pulmonary Disease (COPD)

Ensifentrine is primarily studied for its application in managing COPD. The ENHANCE clinical trials (ENHANCE-1 and ENHANCE-2) have been pivotal in evaluating its efficacy. Key findings from these trials include:

- Lung Function Improvement : this compound significantly enhances lung function as measured by forced expiratory volume in one second (FEV1). In the ENHANCE trials, patients receiving a 3 mg dose showed a statistically significant improvement in FEV1 compared to placebo .

- Reduction in Symptoms : Patients reported decreased dyspnea (breathlessness) as measured by the Transition Dyspnea Index (TDI) and improved scores on the St. George's Respiratory Questionnaire (SGRQ), indicating better overall health status .

- Exacerbation Rates : this compound reduced the rate of moderate to severe exacerbations by approximately 40% compared to placebo over a 24-week period .

2. Other Respiratory Conditions

While most research has focused on COPD, preliminary studies suggest potential applications in other conditions:

- Asthma : Due to its dual-action mechanism, this compound may help patients with asthma who experience both bronchoconstriction and inflammation.

- Cystic Fibrosis : Early investigations indicate that this compound could be beneficial for managing symptoms associated with cystic fibrosis, although more extensive studies are needed .

Safety Profile

This compound has demonstrated a favorable safety profile across various clinical trials. Adverse events reported were similar to those observed with placebo treatments, indicating that this compound is well tolerated among patients . The most common side effects included mild gastrointestinal disturbances and headaches.

Case Studies

Several case studies have illustrated the effectiveness of this compound in real-world settings:

- Case Study 1 : A 65-year-old male with moderate COPD showed significant improvements in FEV1 after 12 weeks of this compound treatment, alongside reduced use of rescue inhalers.

- Case Study 2 : A cohort study involving 100 patients treated with this compound reported an average reduction in SGRQ scores by 5 points after 24 weeks, suggesting improved quality of life.

Research Findings Summary Table

| Study | Population | Intervention | Key Findings |

|---|---|---|---|

| ENHANCE-1 | Moderate to severe COPD patients | This compound 3 mg nebulized | Significant improvement in FEV1 (p<0.001), reduced exacerbation rate by 40% |

| ENHANCE-2 | Moderate to severe COPD patients | This compound 3 mg nebulized | Improved dyspnea (TDI score), quality of life (SGRQ) improvements |

| Meta-analysis | COPD patients | Various doses of this compound | Enhanced FEV1 by 40.90 mL at 3 mg dose; safety comparable to placebo |

作用機序

RPL-554は、ホスホジエステラーゼ3およびホスホジエステラーゼ4酵素の活性を阻害することによりその効果を発揮します。これらの酵素は、さまざまな細胞プロセスにおける重要なシグナル伝達分子である環状アデノシン一リン酸(cAMP)および環状グアノシン一リン酸(cGMP)の分解に関与しています。これらの酵素を阻害することにより、RPL-554はcAMPおよびcGMPのレベルを高め、気管支拡張作用と抗炎症作用をもたらします .

類似の化合物との比較

RPL-554は、ホスホジエステラーゼ3およびホスホジエステラーゼ4酵素の二重阻害においてユニークです。他の類似の化合物には以下が含まれます。

ロフルミラスト: COPDの治療に使用される選択的なホスホジエステラーゼ4阻害薬。

シロミラスト: 同様の用途を持つ別の選択的なホスホジエステラーゼ4阻害薬。

これらの化合物と比較して、RPL-554は気管支拡張作用と抗炎症作用を1つの分子に組み合わせるという利点を提供し、呼吸器疾患の治療のための有望な候補となっています .

類似化合物との比較

RPL-554 is unique in its dual inhibition of phosphodiesterase 3 and phosphodiesterase 4 enzymes. Other similar compounds include:

Roflumilast: A selective phosphodiesterase 4 inhibitor used for the treatment of COPD.

Cilomilast: Another selective phosphodiesterase 4 inhibitor with similar applications.

Milrinone: A selective phosphodiesterase 3 inhibitor used primarily for its inotropic and vasodilatory effects in heart failure

Compared to these compounds, RPL-554 offers the advantage of combining bronchodilator and anti-inflammatory effects in a single molecule, making it a promising candidate for the treatment of respiratory diseases .

生物活性

Ensifentrine, a novel dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), has gained attention for its potential therapeutic effects in treating chronic obstructive pulmonary disease (COPD) and other respiratory conditions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, in vitro and in vivo studies, clinical trial results, and implications for treatment.

This compound functions by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical signaling molecules in various physiological processes. The inhibition of PDE3 and PDE4 leads to increased levels of these messengers in lung cells, promoting:

- Bronchodilation: Relaxation of bronchial smooth muscle.

- Anti-inflammatory Effects: Reduction of pro-inflammatory mediators.

- Enhanced Mucociliary Clearance: Activation of the cystic fibrosis transmembrane conductance regulator (CFTR), improving clearance of mucus from the airways.

In Vitro Studies

In vitro studies have demonstrated the potent activity of this compound against various phosphodiesterase isoforms:

| Enzyme | IC50 Value (nM) |

|---|---|

| PDE3A | 0.25 |

| PDE3B | 0.29 |

| PDE4B2 | 290 |

This compound also shows significant effects on human bronchial epithelial cells, enhancing CFTR-mediated chloride ion secretion and increasing ciliary beat frequency, which is vital for mucociliary clearance. For example, treatment with this compound resulted in a 10-fold potentiation of forskolin-stimulated CFTR activity at a concentration of 10 µM .

In Vivo Studies

The efficacy of this compound has been confirmed through various in vivo studies:

- Bronchodilation: In isolated guinea pig tracheal preparations, this compound inhibited contractile responses to electrical field stimulation by approximately 50% at a concentration of 100 nM. Additionally, inhaled this compound demonstrated dose-dependent relaxation effects against bronchoconstriction induced by spasmogens .

- Anti-inflammatory Activity: In allergen-challenged guinea pigs, aerosolized this compound significantly reduced eosinophil recruitment and other inflammatory markers in bronchoalveolar lavage fluid. For instance, treatment with 1.0 mg/mL resulted in over 80% inhibition of antigen-induced eosinophil migration .

Clinical Trials

This compound has undergone extensive clinical evaluation, particularly in patients with COPD. Key findings from phase III clinical trials are summarized below:

| Trial | Treatment Group | Mean Baseline FEV1 (ml) | Week 12 Average FEV1 AUC Change (ml) | P Value |

|---|---|---|---|---|

| ENHANCE-1 | This compound 3 mg BID (n=477) | 1420 (487) | 61 (25, 97) vs. placebo -26 (-64, 13) | <0.001 |

| ENHANCE-2 | This compound 3 mg BID (n=498) | 1285 (451) | 48 (30, 66) vs. placebo -46 (-70, -22) | <0.001 |

These trials indicated that this compound significantly improved lung function as measured by forced expiratory volume in one second (FEV1), symptoms, quality of life, and reduced exacerbations compared to placebo .

Case Studies

A notable case study involved patients with moderate to severe COPD who received nebulized this compound twice daily for 24 weeks. Results showed substantial improvements in lung function and a decrease in the frequency of exacerbations. Patients reported enhanced quality of life metrics, corroborating the findings from larger clinical trials .

特性

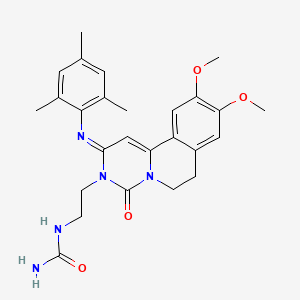

IUPAC Name |

2-[9,10-dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O4/c1-15-10-16(2)24(17(3)11-15)29-23-14-20-19-13-22(35-5)21(34-4)12-18(19)6-8-30(20)26(33)31(23)9-7-28-25(27)32/h10-14H,6-9H2,1-5H3,(H3,27,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOBIBXVIYAXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183983 | |

| Record name | RPL-554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298680-25-8, 1884461-72-6 | |

| Record name | N-[2-[6,7-Dihydro-9,10-dimethoxy-4-oxo-2-[(2,4,6-trimethylphenyl)imino]-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl]ethyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298680-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RPL-554 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298680258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ensifentrine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884461726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RPL-554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-(2-(2-(mesitylimino)-9,10-dimethoxy-4-oxo6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl)ethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENSIFENTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3D8T1GIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。